molecular formula C42H65NO16 B13399559 Monoammoniumglycyrrhizinate

Monoammoniumglycyrrhizinate

Cat. No.: B13399559
M. Wt: 840.0 g/mol
InChI Key: ILRKKHJEINIICQ-UFTZEXNXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Monoammoniumglycyrrhizinate is synthesized by dissolving glycyrrhizic acid powder into an organic solvent solution for refluxing extraction. Ammonia or ammonia water is then added, and the mixture is filtered and dried to obtain this compound . This method is efficient, cost-effective, and environmentally friendly compared to traditional methods .

Industrial Production Methods

The industrial production of this compound involves similar steps but on a larger scale. The process includes dissolving glycyrrhizic acid in alcohol or ketone solvents, followed by the addition of ammonia. The solution is then filtered and dried to produce high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Monoammoniumglycyrrhizinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Monoammoniumglycyrrhizinate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Monoammoniumglycyrrhizinate is unique due to its specific combination of anti-inflammatory, antiviral, and hepatoprotective properties. It is particularly effective in modulating inflammatory responses and inhibiting viral replication, making it a versatile agent in treating various conditions .

Properties

Molecular Formula

C42H65NO16

Molecular Weight

840.0 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane

InChI

InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35?,38+,39-,40-,41+,42+;/m0./s1

InChI Key

ILRKKHJEINIICQ-UFTZEXNXSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N

Origin of Product

United States

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